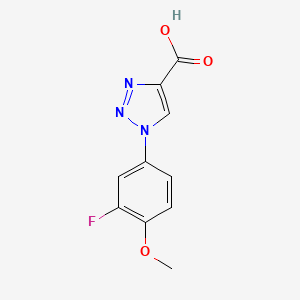![molecular formula C10H18ClF2N B6147243 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride CAS No. 1781189-10-3](/img/no-structure.png)
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H18ClF2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride consists of a spirocyclic structure with two fluorine atoms attached to the ninth carbon . The InChI code for this compound is 1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 .Safety and Hazards
The safety data sheet for 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of 9,9-difluoro-3-azaspiro[5Similar compounds such as 3,9-diazaspiro[55]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The exact mode of action of 9,9-difluoro-3-azaspiro[5If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may function as a competitive antagonist at GABAARs . This means it would bind to the same site as GABA, preventing GABA from exerting its inhibitory effect and thus increasing neuronal excitability.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 9,9-difluoro-3-azaspiro[5Similar compounds have been reported to show low cellular membrane permeability , which could impact their absorption and distribution.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride involves the reaction of 1,6-difluorohexane with 1,5-diaminopentane to form 9,9-difluoro-3-azaspiro[5.5]undecane, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-difluorohexane", "1,5-diaminopentane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,6-difluorohexane is reacted with 1,5-diaminopentane in the presence of a catalyst to form 9,9-difluoro-3-azaspiro[5.5]undecane.", "Step 2: The resulting 9,9-difluoro-3-azaspiro[5.5]undecane is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS-Nummer |
1781189-10-3 |
Produktname |
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride |
Molekularformel |
C10H18ClF2N |
Molekulargewicht |
225.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)
